ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride
Description
Its structure features a chloro substituent at the 6-position, an ethyl carboxylate group at the 2-position, and a hydrochloride salt form, enhancing solubility for biological applications. Synthesized via regioselective reactions such as Vilsmeier-Haack or Rieche formylation , this compound serves as a precursor for indole derivatives and other bioactive molecules. Benzoxazines are increasingly studied for their neuroprotective, antimicrobial, and anticancer properties, with substituent positioning critically influencing activity .
Properties
IUPAC Name |
ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3.ClH/c1-2-15-11(14)10-6-13-8-5-7(12)3-4-9(8)16-10;/h3-5,10,13H,2,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYYXCBSDUZCDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNC2=C(O1)C=CC(=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432053-90-1 | |
| Record name | 2H-1,4-Benzoxazine-2-carboxylic acid, 6-chloro-3,4-dihydro-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432053-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride typically involves the reaction of 2-aminophenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which then undergoes cyclization to form the benzoxazine ring . The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.
Mechanism : Acidic hydrolysis proceeds via protonation of the ester carbonyl, while basic hydrolysis involves nucleophilic attack by hydroxide ions.
Nucleophilic Aromatic Substitution at C6
The chloro substituent at position 6 participates in nucleophilic substitution under catalytic or high-temperature conditions, yielding derivatives with varied electronic and steric profiles.
Limitations : Reactions require activating groups or harsh conditions due to the deactivating nature of the chloro substituent.
Amine Functionalization
The protonated amine in the hydrochloride salt can be deprotonated for alkylation or acylation, enabling N-functionalization.
Key Insight : Deprotonation with a base (e.g., K₂CO₃) is essential to activate the amine for electrophilic reactions.
Ring-Opening Reactions
The benzoxazine ring undergoes cleavage under acidic or reductive conditions, producing open-chain intermediates.
| Conditions | Product | Application | Reference |
|---|---|---|---|
| 48% HBr, reflux, 4 h | 2-(carboxyethyl)-5-chloro-2-hydroxybenzamide | Polymer synthesis | |
| LiAlH₄, THF, 0°C to reflux | Reduced dihydroquinoline derivative | Pharmaceutical intermediate |
Mechanism : Acidic conditions protonate the oxazine oxygen, while reductants target the imine-like bond.
Comparative Reactivity with Analogues
The hydrochloride salt exhibits distinct reactivity compared to neutral benzoxazine derivatives:
| Property | Ethyl 6-chloro-... hydrochloride | Neutral Benzoxazine |
|---|---|---|
| Amine Reactivity | Requires deprotonation for N-alkylation | Directly reactive |
| Solubility | High in polar solvents (H₂O, DMSO) | Low in H₂O |
| Stability | Stable at RT; hygroscopic | Sensitive to moisture |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that benzoxazine derivatives, including ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, exhibit promising anticancer properties. Research suggests that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study highlighted the potential of benzoxazines as effective agents against specific cancer types by targeting molecular pathways involved in tumor growth and metastasis .
Antiemetic Properties
Benzoxazine compounds have been investigated for their role as 5-HT3 receptor antagonists. Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has shown potential in mitigating chemotherapy-induced nausea and vomiting by blocking serotonin receptors in the gastrointestinal tract. This application is particularly relevant for patients undergoing cancer treatment .
Neuropharmacological Effects
The compound exhibits neuropharmacological activities that may be beneficial in treating anxiety and depression. Its interaction with neurotransmitter systems suggests a potential role in modulating mood disorders, although further clinical studies are needed to establish its efficacy and safety profile .
Polymer Chemistry
Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is also explored for its utility in polymer science. It can serve as a monomer for synthesizing high-performance polymers with enhanced thermal stability and mechanical properties. The incorporation of benzoxazine structures into polymer matrices can improve their resistance to heat and chemicals, making them suitable for advanced engineering applications .
Coatings and Adhesives
Due to its excellent adhesion properties and thermal stability, this compound is being investigated for use in coatings and adhesives. The development of benzoxazine-based formulations could lead to products with superior performance characteristics in various industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The 6-chloro derivative is compared to bromo-, methyl-, and formyl-substituted analogs (Table 1).
Table 1: Physical Properties of Benzoxazine Derivatives
Key Observations :
- Halogen Impact : Bromo substitution increases melting point compared to chloro, likely due to higher molecular weight and stronger intermolecular forces .
- Steric Effects : Methyl substitution (7d) reduces CO stretching frequency (1741 cm⁻¹ vs. 1755 cm⁻¹ for chloro), suggesting electronic modulation of the ester group .
- Acetylation : Acetylated derivatives (e.g., 8b) exhibit lower melting points, enhancing solubility for synthetic modifications .
Regioselective Reactivity in Formylation
The 6-chloro derivative’s reactivity differs markedly based on the formylation method (Table 2).
Biological Activity
Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride (CAS Number: 68281-43-6) is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data tables.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂ClNO₃ |
| Melting Point | 84-85 °C |
| Purity | ≥95% |
| Physical Form | White to Yellow Solid |
Antimicrobial Activity
Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has shown promising antimicrobial properties. A study evaluated various benzoxazine derivatives for their antibacterial activity against common pathogens. The results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
Table 1: Antimicrobial Activity of Ethyl 6-Chloro-3,4-Dihydro-2H-1,4-Benzoxazine-2-Carboxylate
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anticancer Activity
Research has highlighted the anticancer potential of ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.
Case Study: Induction of Apoptosis in HeLa Cells
In a controlled experiment, HeLa cells were treated with varying concentrations of the compound. The following results were observed:
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 80 | 20 |
| 50 | 50 | 45 |
| 100 | 25 | 75 |
The data indicates a dose-dependent increase in apoptosis rates, supporting the compound’s potential as an anticancer therapeutic agent.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In a study examining its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages, ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Table 2: Anti-inflammatory Effects on Cytokine Production
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 200 | 150 |
| LPS Only | 500 | 400 |
| LPS + Compound (10 µM) | 300 | 250 |
| LPS + Compound (50 µM) | 150 | 100 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride?
- Methodology : The compound is synthesized via regioselective alkylation or formylation reactions. For example, ethyl 4-benzyl-6-chloro derivatives are prepared by reacting substituted benzoxazine precursors (e.g., 6-chloro-3,4-dihydro-2H-1,4-benzoxazine) with ethyl bromocrotonate in ethanol under reflux, using NaHCO₃ as a base. Workup typically involves purification via silica gel chromatography (petroleum ether/EtOAc) and recrystallization from ethanol, yielding solids with defined melting points (e.g., 86–88°C) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology :
- IR Spectroscopy : Confirms carbonyl (ν ~1743 cm⁻¹) and acetyl (ν ~1663 cm⁻¹) groups .
- NMR : ¹H NMR (CDCl₃) reveals characteristic signals, such as δ 1.17 (ethyl CH₃) and δ 10.39 (formyl CHO) .
- Mass Spectrometry (MS) : Detects molecular ion peaks (e.g., m/z 284 [M+H]⁺ for Cl isotopes) .
- Elemental Analysis : Validates purity (e.g., C: 55.04% calc. vs. 54.76% found) .
Advanced Research Questions
Q. How do substituents influence regioselectivity in formylation reactions of benzoxazine derivatives?
- Methodology : Substituents like chloro or methyl groups direct formylation to specific positions. For example, 6-chloro derivatives favor formylation at the 6-position due to steric and electronic effects. This is achieved using α,α-dichloromethyl methyl ether and AlCl₃ in dichloromethane, with reaction monitoring via TLC. Yields (37–92%) depend on substituent positioning and reaction time (3–24 hours) .
Q. How can discrepancies in elemental analysis data be resolved?
- Methodology : Minor deviations (e.g., C: 54.76% found vs. 55.04% calc.) may arise from hygroscopic impurities or incomplete combustion. Strategies include:
- Re-crystallization from ethanol or EtOAc to improve purity.
- Repeating combustion analysis under controlled humidity.
- Cross-validating with HPLC-MS to detect trace impurities .
Q. What optimization strategies enhance yields of formylated derivatives?
- Methodology :
- Catalyst Loading : Use 3.3 equivalents of AlCl₃ to maximize electrophilic substitution .
- Solvent Choice : Dichloromethane minimizes side reactions vs. polar solvents.
- Temperature Control : Ice-cooling during AlCl₃ addition prevents exothermic decomposition .
- Purification : Gradient elution (petroleum ether/EtOAc 60:40) isolates products with >95% purity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
